![molecular formula C17H14Cl2N4O2S B2482846 2,5-dichloro-N-[3-(prop-2-enylamino)quinoxalin-2-yl]benzenesulfonamide CAS No. 714939-12-5](/img/structure/B2482846.png)
2,5-dichloro-N-[3-(prop-2-enylamino)quinoxalin-2-yl]benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to 2,5-dichloro-N-[3-(prop-2-enylamino)quinoxalin-2-yl]benzenesulfonamide often involves multi-step reactions that incorporate functionalities enabling targeted biological or physical properties. For instance, Ghorab et al. (2008) report on the utility of related benzenesulfonamide in the synthesis of novel quinolines with potential anticancer and radioprotective properties, indicating a complex synthesis pathway that could be adapted for the synthesis of the target compound (Ghorab, Ragab, Noaman, Heiba, & El-Hossary, 2008).
Molecular Structure Analysis
The molecular structure of compounds within this family often features a complex aromatic system, potentially influencing the compound's reactivity and interaction with biological systems. The structure-activity relationships (SAR) can be crucial for designing compounds with desired biological activities, as seen in studies involving benzenesulfonamide derivatives (Kim, Jung, Lee, & Dewang, 2009).
Chemical Reactions and Properties
Chemical reactions involving this compound class often leverage the reactive amino and sulfonamide groups to introduce various substituents, affecting the chemical properties significantly. The presence of chlorine atoms further contributes to the reactivity, offering sites for nucleophilic substitution reactions (Chen Bin, 2015).
Physical Properties Analysis
Physical properties such as solubility, melting point, and stability are determined by the molecular structure. Compounds with similar structures have been shown to possess unique physical properties that can influence their application in various fields, including drug design and materials science (Buemi et al., 2019).
Applications De Recherche Scientifique
Anticancer Applications
Synthesis in Anticancer Research Compounds related to 2,5-dichloro-N-[3-(prop-2-enylamino)quinoxalin-2-yl]benzenesulfonamide have been studied for their anticancer potential. For example, some novel 4-(quinolin-l-yl) benzenesulfonamide derivatives demonstrated interesting cytotoxic activity against cancer cells, comparable to the reference drug doxorubicin, indicating their potential as anticancer agents (Ghorab et al., 2008). Similarly, a series of benzenesulfonamide-substituted 4-(6-alkylpyridin-2-yl)-5-(quinoxalin-6-yl)imidazoles were synthesized and showed significant ALK5 inhibitory activity, a target of interest in cancer treatment (Kim et al., 2009).
Radioprotective Activity Some synthesized derivatives of benzenesulfonamide, including those related to quinoxaline, exhibited radioprotective activity in vivo against γ-irradiation in mice, suggesting potential applications in protecting against radiation-induced damage (Ghorab et al., 2008).
Antimicrobial Applications
Antimicrobial Activity Certain quinoline clubbed with sulfonamide derivatives were synthesized as potential antimicrobial agents. Some of these compounds displayed high activity against Gram-positive bacteria, indicating their potential in combating bacterial infections (Biointerface Research in Applied Chemistry, 2019).
Miscellaneous Applications
Enzyme Inhibition Benzenesulfonamide-substituted compounds related to quinoxaline have been studied for their inhibitory effects on certain enzymes, such as ALK5, a factor implicated in pathological processes like cancer and fibrosis (Kim et al., 2009).
Mécanisme D'action
Target of Action
It is known that many bioactive aromatic compounds, including those containing the indole nucleus, bind with high affinity to multiple receptors . This suggests that STK919211 may also interact with multiple targets, contributing to its biological activity.
Mode of Action
Similar compounds have been found to interact with their targets, leading to changes in cellular processes
Biochemical Pathways
Compounds with similar structures have been found to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that STK919211 may also influence a variety of biochemical pathways.
Result of Action
Similar compounds have been found to exhibit a range of biological activities, suggesting that stk919211 may also have diverse molecular and cellular effects .
Propriétés
IUPAC Name |
2,5-dichloro-N-[3-(prop-2-enylamino)quinoxalin-2-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N4O2S/c1-2-9-20-16-17(22-14-6-4-3-5-13(14)21-16)23-26(24,25)15-10-11(18)7-8-12(15)19/h2-8,10H,1,9H2,(H,20,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHLUYLQYNICPJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=NC2=CC=CC=C2N=C1NS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

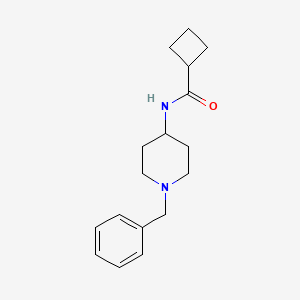

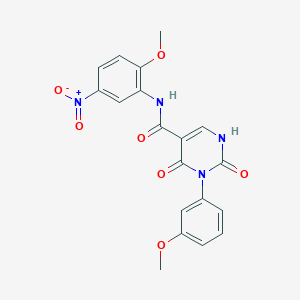
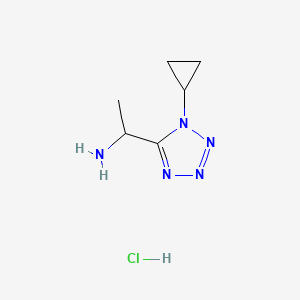
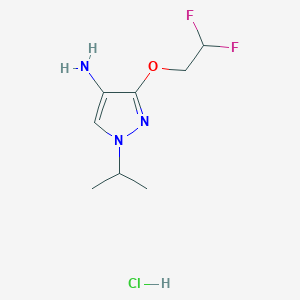
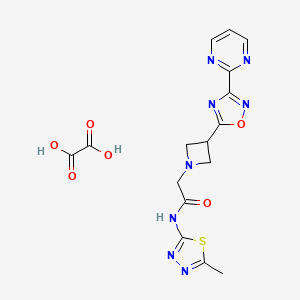


![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(pyridin-2-ylsulfanyl)pyrimidine](/img/structure/B2482778.png)

![(2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)methanamine hydrochloride](/img/structure/B2482780.png)
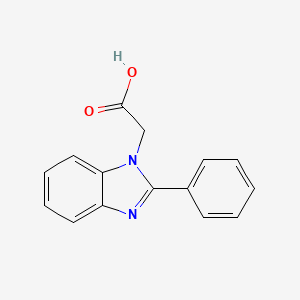

![{6-[(4-Chlorobenzyl)sulfanyl]-2-methyl-4-pyrimidinyl}methyl methyl ether](/img/structure/B2482784.png)